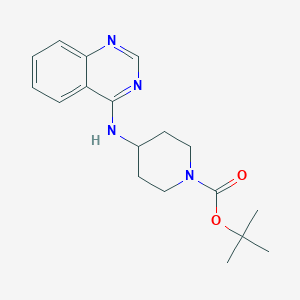

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its potential misuse in the illicit manufacture of fentanyl .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is defined by its molecular formula C18H24N4O2 . The exact structure is not provided in the available resources.科学的研究の応用

Synthesis Techniques

Synthesis of Quinazoline Derivatives : A study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolinone using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. This process aimed to reduce reaction steps and costs, thereby increasing yield and suitability for industrial requirements (S. Xiao-kai, 2013).

Tert-butyl Piperazine Carboxylate in Antibacterial and Anthelmintic Activity : Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, finding it to have moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Intermediate in Drug Synthesis

- Role as an Intermediate in Anticancer Drugs : A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study emphasized the need for ongoing development and optimization of antitumor inhibitors, highlighting the significance of this compound (Binliang Zhang et al., 2018).

Biological and Chemical Studies

Structural and Biological Analysis : Research has been conducted on the structure and biological properties of tert-butyl piperidine carboxylate derivatives. For instance, a study synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and analyzed its molecular structure (D. Richter et al., 2009).

Synthesis of Quinoxalin-2(1H)-ones : Another study reported a method for synthesizing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as a coupling reagent in a metal- and base-free condition. This synthesis is pertinent to the preparation of bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Potential Pharmaceutical Applications

Antiviral Applications : A study discovered and conducted a SAR study of piperidine-based derivatives as novel influenza virus inhibitors. The study highlighted one such compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, for its potent inhibitory activity against various influenza virus strains (Guoxin Wang et al., 2014).

Antitumor Properties : Another research synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines, highlighting their potential as antitumor agents (Yong-Kang Wang et al., 2012).

Safety and Hazards

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributing drug to the opioid crisis in North America . Therefore, the safety and hazards associated with this compound are likely related to its potential misuse in the illicit manufacture of fentanyl .

将来の方向性

作用機序

Target of action

The compound contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The specific targets of this compound would need to be determined experimentally.

特性

IUPAC Name |

tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHASAUGIHZUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)